molecular formula C23H30N2O5S2 B256592 3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B256592
M. Wt: 478.6 g/mol
InChI Key: CXZRJNJLQGTPIM-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, commonly known as TTM, is a synthetic compound that has shown potential in various scientific research areas. TTM belongs to the thiazolidinone family of compounds and has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of TTM is not fully understood, but studies have suggested that it works by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. TTM has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. TTM has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
TTM has been shown to have various biochemical and physiological effects. Studies have suggested that TTM can induce apoptosis in cancer cells by activating various apoptotic pathways. TTM has also been shown to inhibit the growth of blood vessels, which can prevent the spread of cancer cells. Additionally, TTM has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

TTM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily determined using various analytical techniques. TTM is also stable under various conditions and can be stored for a long time without degradation. However, TTM has some limitations for lab experiments. It is a highly toxic compound that requires special handling and disposal procedures. TTM is also expensive to produce, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for TTM research. One potential direction is to investigate the use of TTM in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to investigate the use of TTM in other disease areas, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TTM and its potential side effects.
In conclusion, TTM is a promising synthetic compound that has shown potential in various scientific research areas, particularly in cancer research. Its unique chemical structure and potent anti-cancer properties make it a promising candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of TTM involves the reaction of 2-(2-ethylpiperidin-1-yl) acetic acid with thiosemicarbazide and 3,4,5-trimethoxybenzaldehyde. The reaction is carried out in the presence of acetic anhydride and sulfuric acid, which leads to the formation of TTM as a yellow solid.

Scientific Research Applications

TTM has been extensively studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of TTM is in the field of cancer research. Studies have shown that TTM has potent anti-cancer properties and can induce apoptosis in cancer cells. TTM has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Molecular Formula

C23H30N2O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N2O5S2/c1-5-16-8-6-7-10-24(16)20(26)9-11-25-22(27)19(32-23(25)31)14-15-12-17(28-2)21(30-4)18(13-15)29-3/h12-14,16H,5-11H2,1-4H3/b19-14-

InChI Key

CXZRJNJLQGTPIM-RGEXLXHISA-N

Isomeric SMILES

CCC1CCCCN1C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Canonical SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.